molecular formula C20H24N2O3S B15108825 1-(5-tert-butyl-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

1-(5-tert-butyl-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B15108825
M. Wt: 372.5 g/mol
InChI Key: SBYXMZZIBHVFPB-UHFFFAOYSA-N
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Description

1-(5-tert-butyl-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzodiazole core substituted with tert-butyl, methoxy, and sulfonyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-tert-butyl-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-(5-tert-butyl-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-tert-butyl-2-methoxybenzenesulfonyl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the target. The presence of the sulfonyl group allows it to form strong interactions with enzyme active sites, leading to modulation of enzyme activity .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

1-(5-tert-butyl-2-methoxyphenyl)sulfonyl-5,6-dimethylbenzimidazole

InChI

InChI=1S/C20H24N2O3S/c1-13-9-16-17(10-14(13)2)22(12-21-16)26(23,24)19-11-15(20(3,4)5)7-8-18(19)25-6/h7-12H,1-6H3

InChI Key

SBYXMZZIBHVFPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=C(C=CC(=C3)C(C)(C)C)OC

Origin of Product

United States

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